5-methyl-4aH-furo[2,3-d]pyrimidin-4-one
Description
5-Methyl-4aH-furo[2,3-d]pyrimidin-4-one is a fused heterocyclic compound featuring a furan ring fused to a pyrimidinone core. Its structural uniqueness lies in the methyl substitution at position 5, which enhances steric and electronic interactions with biological targets . Key synthetic routes involve Ullmann coupling for N-aryl functionalization at position 4, enabling diverse derivatization .
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-methyl-4aH-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3,5H,1H3 |
InChI Key |
VYXRZGJGRGOYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=NC=NC(=O)C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH), leading to the formation of the desired furo[2,3-d]pyrimidinone derivative .
Industrial Production Methods
While specific industrial production methods for 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4aH-furo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
5-methyl-4aH-furo[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-methyl-4aH-furo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues and Substituent Effects
Thieno[2,3-d]Pyrimidin-4-One Derivatives
- Core Structure : Replaces the furan ring with a thiophene moiety, altering electronic properties and binding affinity.
- Activity: Thienopyrimidinones exhibit moderate antibacterial activity but are generally less potent than reference drugs like ampicillin. For example, derivatives 73a–i showed MIC values of 12.5–25 µg/mL against B. subtilis and E. coli, compared to 12.5 µg/mL for ampicillin .
- Key Substituents : Electron-withdrawing groups (e.g., 4-F-PhCH2CH2 in 67d ) improve IC50 values (0.42 µM) as PglD inhibitors .
Pyrido[2,3-d]Pyrimidin-4-One Derivatives
- Core Structure : Incorporates a pyridine ring instead of furan, enhancing π-stacking interactions.
- Activity : Derivatives with electron-donating groups (e.g., 13–16 ) showed superior antifungal activity against C. albicans compared to fluconazole .
2,3-Dimethylthieno[2,3-d]Dihydropyrrolo[1,2-a]Pyrimidin-4-One (Compound 5)
- Structure : Features a dimethyl-substituted thiophene and a pyrrolidine ring.
- Activity : Exhibited the highest cytotoxic activity (IC50: 8.2 µM on HeLa cells) among derivatives 5–8 , highlighting the importance of methyl groups in enhancing potency .
4-Substituted-5-Methyl-Furo[2,3-d]Pyrimidines
- Structure : Methyl at position 5 and diverse N4-aryl substitutions (e.g., compounds 3, 4, 9 ).
- Activity : Potent microtubule depolymerizers (IC50: 0.9–1.2 µM for tubulin inhibition), comparable to combretastatin A-4 (CA-4) .
Table 1: Cytotoxic and Tubulin-Targeting Activities
*IC50 for PglD inhibition.
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound Class | B. subtilis | E. coli | S. aureus | C. albicans |
|---|---|---|---|---|
| Thienopyrimidinones | 25 | 12.5 | 25 | N/A |
| Pyridopyrimidinones | 12.5 | 25 | 25 | 6.25* |
| Ampicillin | 12.5 | 12.5 | 12.5 | N/A |
Antifungal activity against *C. albicans.
Drug Resistance Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
